molecular formula C16H20N4O2S B5118465 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide

2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide

Cat. No. B5118465
M. Wt: 332.4 g/mol
InChI Key: VMEZANYWDOXAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as "E-4031" and is widely used in scientific research to study the mechanisms of ion channels in the heart. This compound has been found to have a high affinity for the human ether-a-go-go-related gene (hERG) potassium channel, which plays a crucial role in regulating the electrical activity of the heart.

Mechanism of Action

The mechanism of action of 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide involves the blockage of the 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide potassium channel. This results in a decrease in the repolarization phase of the cardiac action potential, leading to a prolonged QT interval. Prolongation of the QT interval can cause arrhythmias, which can be potentially fatal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide are primarily related to its effect on the 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide potassium channel. The compound has been found to block the channel with high affinity, leading to a prolonged QT interval and an increased risk of arrhythmias. However, the compound has also been found to have some potential therapeutic benefits, such as its ability to inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide in lab experiments include its high affinity for the 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide potassium channel, its ability to induce QT prolongation, and its potential therapeutic benefits. However, the compound also has some limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide. These include:
1. Further investigation of the compound's potential therapeutic benefits, particularly in the treatment of cancer.
2. Development of new derivatives of the compound with improved selectivity and reduced toxicity.
3. Exploration of the compound's effects on other ion channels and potential applications in the treatment of other diseases.
4. Investigation of the compound's potential as a tool for studying the mechanisms of ion channels in the heart and other tissues.
5. Development of new methods for synthesizing the compound and its derivatives.
Conclusion:
2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is a potent blocker of the 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide potassium channel that has been extensively used in scientific research to study the mechanisms of ion channels in the heart. The compound has potential therapeutic benefits, but also has limitations related to toxicity and dosing. Future research directions include further investigation of the compound's therapeutic potential, development of new derivatives, and exploration of its effects on other ion channels and tissues.

Synthesis Methods

The synthesis of 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide involves the reaction of 3-pyridazinecarbonitrile with 1-pyrrolidinecarboxylic acid, followed by the addition of 2-ethylbenzenesulfonyl chloride. The resulting compound is then purified by recrystallization to obtain the final product.

Scientific Research Applications

2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has been extensively used in scientific research to study the mechanisms of ion channels in the heart. It has been found to be a potent blocker of the 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide potassium channel, which is responsible for regulating the repolarization phase of the cardiac action potential. The compound has been used to investigate the role of 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide channels in arrhythmias, drug-induced QT prolongation, and sudden cardiac death.

properties

IUPAC Name

2-ethyl-5-(6-pyrrolidin-1-ylpyridazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-2-12-5-6-13(11-15(12)23(17,21)22)14-7-8-16(19-18-14)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEZANYWDOXAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide

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